ILOPROST -

ILOPROST

Catalog Number: EVT-1591345
CAS Number:
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iloprost is a prostacyclin analogue with potential chemopreventive activity. Iloprost binds to the prostacyclin receptor in various target cells, thereby causing vasodilation, inhibition of platelet aggregation, and decreased tumor cell adhesion to endothelium among other effects. Prostacyclin is a naturally occurring eicosanoid with anti-inflammatory, antineoplastic, and anti-metastatic properties. (NCI05)
An eicosanoid, derived from the cyclooxygenase pathway of arachidonic acid metabolism. It is a stable and synthetic analog of EPOPROSTENOL, but with a longer half-life than the parent compound. Its actions are similar to prostacyclin. Iloprost produces vasodilation and inhibits platelet aggregation.
Overview

Iloprost is a synthetic analog of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension and systemic sclerosis-related digital ulcers. The compound mimics the effects of prostacyclin by binding to prostacyclin receptors on vascular smooth muscle cells, leading to vasodilation and reduced platelet aggregation.

Source

Iloprost is derived from the natural compound prostacyclin, which is produced in the body by endothelial cells. The development of iloprost was aimed at creating a stable synthetic alternative that could be administered effectively in clinical settings.

Classification

Iloprost is classified as a pharmaceutical drug and falls under the category of vasodilators. It is often marketed under the brand name Ventavis for inhalation therapy and is also available in intravenous formulations.

Synthesis Analysis

Methods

Iloprost can be synthesized through various methods, including:

  1. Convergent Synthesis: A notable method involves starting from commercially available (-)-Corey lactone diol, progressing through 14 steps to yield iloprost .
  2. Pfitzner-Moffatt Oxidation Reaction: This method utilizes dimethyl sulfoxide and phosphoric acid with coupling agents like dicyclohexylcarbodiimide or dicyclohexylurea .
  3. Preparative High-Performance Liquid Chromatography: This technique is employed for the purification of crude iloprost after its synthesis .

Technical Details

The synthesis typically involves multiple steps, including oxidation, reduction, and purification processes to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

Iloprost has a complex molecular structure characterized by several functional groups. Its chemical formula is C20H32O5, indicating it contains 20 carbon atoms, 32 hydrogen atoms, and 5 oxygen atoms. The structure features a bicyclic system that is crucial for its biological activity.

Data

  • Molecular Weight: Approximately 352.47 g/mol
  • IUPAC Name: (1S,2R,3R)-3-hydroxy-2-(3-hydroxy-4-(propenyl)cyclopentyl)propanoic acid
Chemical Reactions Analysis

Reactions

Iloprost undergoes various chemical reactions during its synthesis and metabolism:

  1. Oxidation: Key steps involve the oxidation of alcohol groups to ketones or aldehydes.
  2. Reduction: Reduction reactions are essential for generating specific stereoisomers that exhibit desired pharmacological effects.
  3. Hydrolysis: The ester bonds in iloprost can be hydrolyzed under certain conditions, affecting its stability and activity.

Technical Details

The reactions are monitored using high-performance liquid chromatography to ensure that the desired products are obtained without significant impurities.

Mechanism of Action

Process

Iloprost exerts its effects primarily through:

  • Vasodilation: By activating prostacyclin receptors on vascular smooth muscle cells, iloprost leads to increased intracellular cyclic adenosine monophosphate levels, resulting in relaxation of smooth muscle and dilation of blood vessels.
  • Inhibition of Platelet Aggregation: Iloprost reduces platelet aggregation by increasing cyclic adenosine monophosphate levels within platelets, which inhibits their activation.

Data

Studies have shown that iloprost significantly lowers pro-inflammatory cytokines and oxidative stress markers in patients with systemic sclerosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iloprost is typically a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like acetonitrile but has limited solubility in water.

Chemical Properties

  • Stability: Iloprost is stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: The melting point ranges between 120°C to 125°C.
Applications

Scientific Uses

Iloprost has several important applications in medicine:

  1. Pulmonary Arterial Hypertension Treatment: It improves exercise capacity and quality of life in patients by dilating pulmonary arteries.
  2. Digital Ulcers in Systemic Sclerosis: It helps reduce the frequency of digital ulcers associated with systemic sclerosis by improving blood flow .
  3. Research Applications: Studies have explored its potential antioxidant properties and effects on collagen synthesis, indicating broader therapeutic implications beyond its current uses .
Introduction to Iloprost in Contemporary Pharmacological Research

Historical Development and Synthesis of Prostacyclin Analogs

The development of iloprost emerged from concerted efforts to stabilize prostacyclin's highly labile structure. Discovered in 1976, natural prostacyclin (PGI₂) demonstrated exceptional vasodilatory and platelet-inhibitory properties but possessed a fleeting half-life of approximately 42 seconds in physiological conditions, decomposing rapidly to inactive 6-keto-prostaglandin F₁α [1] [9]. This instability rendered native prostacyclin impractical for sustained clinical use, necessitating continuous intravenous infusion and limiting therapeutic utility. Early synthetic strategies focused on modifying the enol ether moiety—a key site of hydrolytic vulnerability—through structural alterations that impeded water addition across the C11-C12 double bond [1].

Iloprost (chemical formula: C₂₂H₃₂O₄), developed in the early 1980s, incorporated strategic modifications including a methyl group at C16 and replacement of oxygen with a methylene group at position C3a-C9, yielding enhanced hydrolytic stability while preserving receptor affinity [3] [9]. These changes yielded a compound with a significantly extended half-life of 20-30 minutes, making intermittent dosing feasible [3]. Iloprost exists as a mixture of 4R and 4S diastereoisomers (~53:47 ratio), with the 4S isomer demonstrating greater vasodilatory potency [3]. Synthetic pathways typically commenced from prostaglandin F₂α methyl ester intermediates, involving multi-step sequences to install the critical unsaturated side chains and ring modifications [1] [9].

Table 1: Key Structural Modifications in Prostacyclin Analogs

CompoundCore ModificationHalf-LifePrimary Administration Route
Epoprostenol (PGI₂)Native structure~42 secondsContinuous IV infusion
IloprostC16-methyl, C3a-C9 methylene substitution20-30 minutesInhalation, Intravenous
TreprostinilTricyclic benzindene core~4 hoursSubcutaneous/IV infusion, Inhalation, Oral
BeraprostCarbacyclin structure (oxygen replaced)~1 hourOral

[1] [3] [9]

Iloprost’s Role in Targeting Prostaglandin Signaling Pathways

Iloprost exerts its multifaceted biological effects primarily through selective agonism of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) abundantly expressed on vascular endothelial cells, smooth muscle cells, and platelets [3] [6] [9]. Binding to IP triggers Gαs-protein activation, stimulating adenylate cyclase and elevating intracellular cyclic adenosine monophosphate (cAMP) levels. This fundamental signaling cascade underpins iloprost's three cardinal actions:

  • Vasodilation: In pulmonary arterial smooth muscle cells, increased cAMP activates protein kinase A (PKA), leading to phosphorylation-dependent inhibition of myosin light chain kinase (MLCK), reduced intracellular calcium flux, and subsequent smooth muscle relaxation. This effect is particularly pronounced in pulmonary arterial vessels where the IP receptor is the dominant relaxant receptor [2] [6] [9].
  • Antiplatelet Activity: Platelet IP receptor activation elevates cAMP, inhibiting platelet shape change, granule secretion, and aggregation responses to potent agonists like thromboxane A₂ (TXA₂) and adenosine diphosphate (ADP). This establishes iloprost as a functional antagonist of the thrombotic TXA₂ pathway [3] [9].
  • Antiproliferative Effects: Sustained cAMP elevation in vascular smooth muscle and fibroblasts inhibits mitogenic signaling pathways (e.g., MAPK/ERK), reducing cell proliferation and migration. This action directly counters pathological vascular remodeling processes characteristic of pulmonary arterial hypertension (PAH) and scleroderma [2] [7].

Beyond canonical cAMP signaling, iloprost modulates intersecting pathways:

  • Endothelial Stabilization: Iloprost significantly reduces plasma levels of soluble adhesion molecules (e.g., sICAM-1) and coagulation cascade markers (e.g., prothrombin fragments F1+2), indicating protection of endothelial integrity and suppression of thrombin generation [5].
  • Cytoprotection: Experimental models suggest iloprost preserves mitochondrial function, reduces oxidative stress, and attenuates ischemia-reperfusion injury through mechanisms potentially involving reduced catecholamine release and neutrophil infiltration [3] [7].
  • Receptor Cross-talk: While IP is its primary target, iloprost exhibits lower affinity interactions with other prostanoid receptors (EP1, EP3), potentially contributing to nuanced effects in different vascular beds [6].

Table 2: Prostacyclin (IP) Receptor Signaling Pathways and Functional Outcomes

Signaling PathwayKey EffectorsCellular/Tissue EffectsPathophysiological Relevance
Gαs / cAMP / PKAAdenylate Cyclase ↑, cAMP ↑, PKA ↑Smooth muscle relaxation, VasodilationReduced pulmonary vascular resistance
PKA-dependent inhibition of MLCKReduced actin-myosin interactionInhibition of vasospasm (Raynaud's)
PKA phosphorylation of VASP, IPP-1Inhibition of platelet activation/aggregationAntithrombotic protection
CREB activation, Inhibition of ERK/MAPKSuppression of SMC/fibroblast proliferationAttenuation of vascular remodeling
Anti-inflammatoryNF-κB inhibition, IL-10 ↑, IL-12/TNFα ↓Reduced leukocyte adhesion, Tolerogenic DC phenotypeMitigation of vascular inflammation
CytoprotectiveBcl-2/Bax modulation, Oxidative stress ↓Reduced endothelial apoptosis, Ischemia protectionTissue salvage (e.g., frostbite)

[2] [3] [5]

Academic Significance of Iloprost in Vascular and Inflammatory Research

Iloprost transcends its clinical utility to serve as an indispensable research tool, illuminating fundamental mechanisms in vascular biology and immunomodulation:

  • Pulmonary Arterial Hypertension (PAH) Research: Iloprost's efficacy in PAH (WHO Group 1) underscores the centrality of the prostacyclin pathway in pulmonary vascular homeostasis. PAH is characterized by reduced pulmonary expression of prostacyclin synthase (PGIS) and an imbalance favoring vasoconstrictive/ proliferative mediators (e.g., thromboxane A₂, endothelin-1) over vasodilatory/anti-proliferative mediators like PGI₂ [2] [4] [9]. Iloprost administration rectifies this imbalance, improving hemodynamics (reduced mPAP and PVR), exercise capacity (6-minute walk distance), and delaying clinical worsening in PAH patients [2] [6]. Its use validates targeting the prostacyclin pathway as a cornerstone of PAH management, paving the way for newer agents like selexipag (an oral IP receptor agonist) [2]. Research using iloprost continues to dissect the molecular underpinnings of pulmonary vascular remodeling, particularly the cross-regulation between IP receptor signaling and pathways mediated by endothelin and nitric oxide [6].

  • Immunomodulation and Tolerance Induction: Recent investigations reveal iloprost profoundly influences dendritic cell (DC) function, shifting them toward a tolerogenic phenotype. Iloprost-treated DCs exhibit reduced expression of pro-inflammatory cytokines (IL-12, TNF-α, IL-6, IL-23), elevated anti-inflammatory IL-10 production, and a semi-mature surface marker profile [10]. Critically, these DCs promote the differentiation of antigen-specific forkhead box P3-positive (Foxp3+) regulatory T cells (Tregs) in an IP receptor and programmed death ligand 1 (PD-L1)-dependent manner. This mechanism underpins the suppression of allergic lung inflammation (e.g., in ovalbumin-induced asthma models) observed with iloprost treatment and suggests therapeutic potential in autoimmune disorders and allergic asthma where immune tolerance is dysfunctional [10].

  • Endothelial Dysfunction and Microvascular Protection: Iloprost is a key probe in studying endothelial activation and microvascular integrity. In systemic sclerosis (SSc) and peripheral artery disease (PAD), iloprost infusion significantly decreases plasma levels of soluble intercellular adhesion molecule-1 (sICAM-1), a marker of endothelial cell activation, and prothrombin fragments (F1+2), indicating reduced coagulation cascade activation [5]. These effects correlate with improved microvascular function, reduced frequency of digital ulcers in scleroderma, and tissue salvage in critical ischemia and frostbite [5] [7]. The frostbite indication, recently approved by the FDA, highlights iloprost's ability to counteract cold-induced microvascular thrombosis and endothelial damage, preventing tissue necrosis and digit amputation [7].

  • Fibrosis Research: Iloprost modulates fibroblast activity and collagen metabolism. By elevating cAMP in dermal fibroblasts, it suppresses collagen synthesis and proliferation, directly targeting the fibrotic pathology in scleroderma. This antifibrotic potential extends research into conditions like pulmonary fibrosis, where aberrant fibroblast behavior is central [7].

Properties

Product Name

ILOPROST

IUPAC Name

(5E)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+

InChI Key

HIFJCPQKFCZDDL-QSGBCQANSA-N

SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Synonyms

Ciloprost
Iloprost
Ventavis
ZK 36374
ZK-36374
ZK36374

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Isomeric SMILES

CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C/CCCC(=O)O)/C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.